N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a benzofuran ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Attachment of Propyl Chain: The propyl chain is introduced to the benzofuran ring via a nucleophilic substitution reaction.
Formation of Fluorophenylacetamide: The fluorophenyl group is attached to the acetamide moiety through a coupling reaction, often using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Fluorophenylacetamide Derivatives: Compounds with similar fluorophenylacetamide moieties.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide is unique due to its specific combination of benzofuran and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c20-16-9-7-14(8-10-16)12-19(22)21-11-3-5-17-13-15-4-1-2-6-18(15)23-17/h1-2,4,6-10,13H,3,5,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOFIXYIQYLVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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